7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization with cyclopropylamine . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include various substituted imidazo[4,5-c]pyridine derivatives, depending on the nucleophile used .
Scientific Research Applications
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in purine metabolism and signal transduction pathways . The compound’s structural similarity to purines suggests that it may act as an inhibitor or modulator of these targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Also studied for its potential therapeutic properties.
Uniqueness
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of the bromine atom and the cyclopropyl group, which can influence its reactivity and biological activity . These structural features may enhance its potential as a therapeutic agent compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-1-cyclopropylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-11-4-8-9(7)13(5-12-8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
OKBPVEPODBIVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=CN=CC(=C32)Br |
Origin of Product |
United States |
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